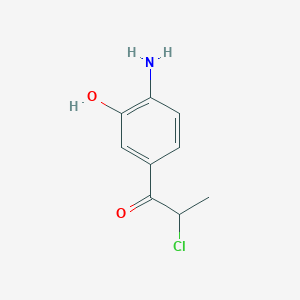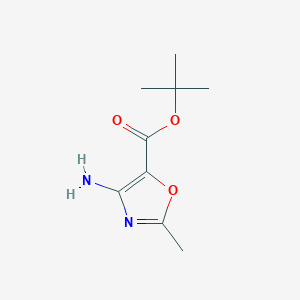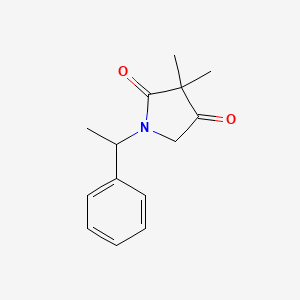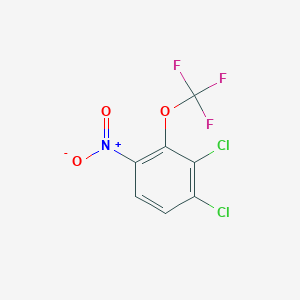
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO3 and a molecular weight of 276 g/mol . This compound is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a nitro group attached to a benzene ring. It is a pale yellow solid and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the nitration of 1,2-dichlorobenzene, which produces 1,2-dichloro-4-nitrobenzene as a major product . This compound can then be further modified to introduce the trifluoromethoxy group.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as potassium fluoride to form 2-chloro-1-fluoro-4-nitrobenzene.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like iron powder.
Common Reagents and Conditions
Potassium Fluoride: Used for nucleophilic substitution reactions.
Iron Powder: Used for the reduction of the nitro group to an amine group.
Major Products Formed
2-Chloro-1-fluoro-4-nitrobenzene: Formed by substitution of chlorine with fluoride.
2-Chloro-4-nitroaniline: Formed by reduction of the nitro group to an amine group.
Scientific Research Applications
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Biology: Used in the study of biochemical pathways and interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s functional groups, such as the nitro and trifluoromethoxy groups, play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the trifluoromethoxy group.
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: Similar structure with a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
Molecular Formula |
C7H2Cl2F3NO3 |
|---|---|
Molecular Weight |
275.99 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |
InChI Key |
YRIRUJCQCBRZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B14054685.png)




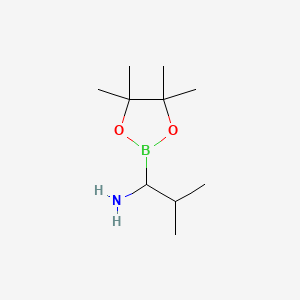


![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)


